4,6-Dimethyl-5-nitropyrimidin-2-ol

Description

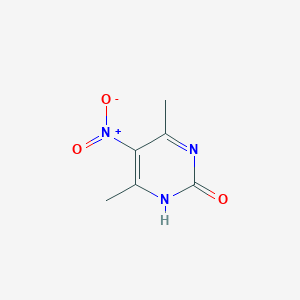

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-5-nitro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-3-5(9(11)12)4(2)8-6(10)7-3/h1-2H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVXIJKAFXOLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731553 | |

| Record name | 4,6-Dimethyl-5-nitropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080650-02-7 | |

| Record name | 4,6-Dimethyl-5-nitropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethyl 5 Nitropyrimidin 2 Ol

Established Synthetic Pathways to the Pyrimidine (B1678525) Nucleus

The construction of the pyrimidine ring is most commonly achieved by combining a three-carbon difunctional component with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). bu.edu.eg This foundational approach remains one of the most versatile and widely utilized methods for creating a broad array of pyrimidine derivatives. nih.gov

Condensation and Cyclization Reactions Utilizing 1,3-Dicarbonyl Precursors

A primary and classical route to the pyrimidine nucleus is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comchemtube3d.com This reaction is highly effective for producing a variety of substituted pyrimidines. For the synthesis of the 4,6-dimethylpyrimidine (B31164) scaffold specifically, the 1,3-dicarbonyl precursor used is acetylacetone (B45752).

The general mechanism involves the reaction of the 1,3-dicarbonyl compound with a reagent like urea or its derivatives. bu.edu.eg For instance, the condensation of acetylacetone with a guanidine salt in an aqueous alkaline medium is a well-established method for producing 2-amino-4,6-dimethylpyrimidine (B23340). google.com A similar reaction using urea instead of guanidine yields the corresponding 4,6-dimethylpyrimidin-2-ol, the direct precursor to the target molecule. This type of condensation is fundamental in heterocyclic synthesis, providing direct access to the core pyrimidine structure. bu.edu.eg

Table 1: Examples of 1,3-Dicarbonyl Precursors and N-C-N Fragments in Pyrimidine Synthesis

| 1,3-Dicarbonyl Compound | N-C-N Reagent | Resulting Pyrimidine Core | Reference |

|---|---|---|---|

| Acetylacetone | Urea | 4,6-Dimethylpyrimidin-2-ol | bu.edu.eg |

| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine | google.com |

| Diethyl Malonate | Thiourea | 4,6-Dihydroxy-2-mercaptopyrimidine | google.com |

| β-Keto Esters | Amidines | Substituted Pyrimidones | mdpi.com |

Nitration Strategies for Pyrimidine Ring Functionalization

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution. wikipedia.org However, the introduction of electron-donating groups onto the ring can activate it towards such reactions. Electrophilic substitution, when it does occur, is highly favored at the C-5 position, which is less electron-deficient than the other carbon atoms. wikipedia.org

The presence of a hydroxyl group at the C-2 position (which exists in tautomeric equilibrium with the 2-pyrimidone form) sufficiently activates the ring for electrophilic substitution. Nitration of 2-pyrimidone, for example, successfully yields the corresponding 5-nitro derivative. bhu.ac.in This strategy is directly applicable to the functionalization of 4,6-dimethylpyrimidin-2-ol. The reaction typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. In some cases, with highly activated pyrimidine systems, nitration can proceed under milder conditions. bhu.ac.in

Targeted Synthesis of 4,6-Dimethyl-5-nitropyrimidin-2-ol

The specific synthesis of this compound can be approached through two primary strategies: the functionalization of a pre-formed pyrimidine ring or the cyclization of a pre-functionalized precursor.

Direct Synthetic Routes and Optimization Protocols

Two direct and logical synthetic pathways can be employed to produce this compound.

Route A: Nitration of a Pre-formed Pyrimidine Ring This method involves two sequential steps:

Synthesis of the Precursor: 4,6-dimethylpyrimidin-2-ol is first synthesized via the condensation reaction of acetylacetone and urea.

Nitration: The resulting 4,6-dimethylpyrimidin-2-ol is then subjected to nitration. The electron-donating effects of the two methyl groups and the hydroxyl/oxo group activate the C-5 position, directing the electrophilic attack of the nitronium ion (NO₂⁺) to this site.

Route B: Cyclization of a Nitrated Precursor This approach reverses the order of steps:

Nitration of the Precursor: The 1,3-dicarbonyl compound, acetylacetone, is first nitrated to yield 3-nitro-2,4-pentanedione.

Cyclization: The resulting nitrated dicarbonyl compound is then condensed with urea to form the final this compound ring system. A similar strategy, involving the cyclization of diethyl 2-nitromalonate with thiourea, has been successfully used to synthesize the related compound 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, demonstrating the viability of this approach. google.com

Table 2: Comparison of Direct Synthetic Routes

| Route | Step 1 | Step 2 | Key Advantage |

|---|---|---|---|

| A | Condensation of Acetylacetone + Urea | Nitration of 4,6-dimethylpyrimidin-2-ol | Utilizes a common and stable pyrimidine precursor. |

| B | Nitration of Acetylacetone | Condensation of 3-nitro-2,4-pentanedione + Urea | Avoids direct nitration of the heterocyclic ring, potentially offering better regioselectivity. |

Multicomponent Reactions and Catalyst Applications

Modern organic synthesis increasingly favors multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and reducing waste. acs.orgbohrium.com Various catalytic systems have been developed to facilitate the synthesis of pyrimidines through MCRs.

For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgnih.govorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps. bohrium.comnih.gov Other metals, such as ruthenium acs.org, iron organic-chemistry.org, and zinc organic-chemistry.org, have also been employed as catalysts in different pyrimidine syntheses. While a specific MCR for this compound is not explicitly detailed in the literature, these catalytic approaches could be adapted. A hypothetical MCR could involve the reaction of the building blocks (acetylacetone, urea, and a nitrating source) in the presence of a suitable catalyst to assemble the target molecule in a single pot.

Table 3: Examples of Catalysts in Pyrimidine Synthesis

| Catalyst Type | Reaction | Reference |

|---|---|---|

| Iridium-Pincer Complexes | Multicomponent synthesis from alcohols and amidines | mdpi.comacs.orgnih.gov |

| Ruthenium Complexes | Dehydrogenative coupling of alcohols | acs.org |

| Iron Complexes | Aerobic dehydrogenative functionalization of alcohols | organic-chemistry.org |

| Zinc Bromide / Zinc Chloride | Cycloaddition and three-component coupling | mdpi.comorganic-chemistry.org |

| Copper | Condensation of β-bromo-α,β-unsaturated ketones with amidines | mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. powertechjournal.com

Key green strategies applicable to pyrimidine synthesis include:

Use of Catalysts: Catalysts, including metal-based acs.orgnih.gov and biocatalysts powertechjournal.com, offer pathways with higher efficiency, lower energy consumption, and reduced byproduct formation compared to stoichiometric reagents.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times and improve yields. mdpi.comrasayanjournal.co.injmaterenvironsci.com Microwave-assisted cyclization, for instance, provides rapid and efficient access to various pyrimidine derivatives. mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water is a central theme in green chemistry. jmaterenvironsci.com Water has been successfully used as a solvent for the multicomponent synthesis of pyrimidine derivatives. jmaterenvironsci.com

Solvent-Free Conditions: Reactions conducted without a solvent, often using mechanical grinding (mechanochemistry) or neat reactants, minimize waste and simplify product purification. rasayanjournal.co.inresearchgate.net A solvent-free approach for the iodination of pyrimidines using grinding has been shown to be simple, rapid, and high-yielding. nih.gov

These sustainable practices offer more environmentally friendly and economically viable alternatives to traditional synthetic methods. rasayanjournal.co.in

Table 4: Overview of Green Chemistry Strategies in Pyrimidine Synthesis

| Green Strategy | Description | Advantages | Reference(s) |

|---|---|---|---|

| Catalysis | Use of reusable or highly efficient catalysts (e.g., metal nanoparticles, organocatalysts). | High efficiency, reduced waste, mild reaction conditions. | acs.orgrasayanjournal.co.in |

| Microwave/Ultrasound | Application of alternative energy sources to drive reactions. | Drastically reduced reaction times, improved yields, energy efficiency. | mdpi.comrasayanjournal.co.injmaterenvironsci.com |

| Aqueous Media | Using water as the reaction solvent. | Environmentally safe, low cost, simplified processing. | jmaterenvironsci.com |

| Solvent-Free Reactions | Performing reactions by grinding solids or using neat liquids (mechanochemistry). | Minimal waste, high efficiency, simple setup. | rasayanjournal.co.inresearchgate.netnih.gov |

Regioselectivity and Chemo-selectivity in the Synthesis of Substituted Pyrimidines

The synthesis of specifically substituted pyrimidines like this compound is a study in controlling reaction selectivity. Both regioselectivity (where on the ring the reaction occurs) and chemoselectivity (which functional group reacts) are paramount.

Regioselectivity:

The pyrimidine ring itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic substitution reactions, such as nitration, generally difficult compared to benzene (B151609). bhu.ac.in However, the reactivity and orientation of substitution are profoundly influenced by the substituents on the ring. wikipedia.org

In the precursor molecule, 4,6-dimethylpyrimidin-2-ol, the ring is substituted with three electron-donating groups: two methyl groups at positions C4 and C6, and a hydroxyl group at C2. These groups activate the pyrimidine ring towards electrophilic attack.

Activating Groups: The hydroxyl (-OH) and methyl (-CH₃) groups are activating groups that donate electron density to the ring, making it more susceptible to electrophiles. wikipedia.org The hydroxyl group exists in tautomeric equilibrium with its keto form, 2-pyrimidone. In both forms, it activates the ring. bhu.ac.in

Directing Effects: These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. For the pyrimidine ring, the C5 position is analogous to the para position relative to the C2 substituent and ortho to the C4 and C6 substituents. The electron-donating effects of the substituents at C2, C4, and C6 converge to create a site of high electron density at the C5 position, which is also the only available carbon atom not directly bonded to a deactivating ring nitrogen. Consequently, the nitronium ion (NO₂⁺), the electrophile in nitration, will preferentially attack this position.

The nitration of 4,6-dimethylpyrimidin-2-ol is therefore highly regioselective, yielding the 5-nitro derivative almost exclusively. Electrophilic attack at other positions is electronically and sterically disfavored.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH (at C2) | C2 | +M (Mesomeric), -I (Inductive) - Activating | ortho, para (directs to C5) |

| -CH₃ (at C4) | C4 | +I (Inductive) - Activating | ortho, para (directs to C5) |

| -CH₃ (at C6) | C6 | +I (Inductive) - Activating | ortho, para (directs to C5) |

Chemo-selectivity:

Chemoselectivity in this context refers to the specific reaction of the nitrating agent with the C5 position of the pyrimidine ring rather than with other potentially reactive sites, such as the oxygen or nitrogen atoms of the pyrimidone tautomer. While O-nitration or N-nitration are possibilities, the conditions typically employed for aromatic nitration (e.g., a mixture of concentrated nitric and sulfuric acid) favor C-nitration. The formation of the C-NO₂ bond is generally more thermodynamically stable under these conditions compared to the formation of O-NO₂ or N-NO₂ bonds on the heterocyclic ring, ensuring that the desired this compound is the major product. Studies on related pyrimidine systems confirm that electrophilic substitution at the C5 position is the preferred pathway when the ring is sufficiently activated. bhu.ac.inrsc.org

Chemical Reactivity and Transformations of 4,6 Dimethyl 5 Nitropyrimidin 2 Ol

Reactions Involving the Nitro Group at C-5

The nitro group is a key site of reactivity, primarily undergoing reduction to the corresponding amino group, which is a critical step in the synthesis of many biologically active compounds.

Selective Reductions to Aminopyrimidine Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation. This reduction can be achieved using various reducing agents, and the choice of reagent can be crucial for achieving selectivity, especially in the presence of other reducible functional groups. The resulting 5-aminopyrimidine (B1217817) derivatives are valuable precursors for the synthesis of purines and other fused heterocyclic systems.

Commonly, this reduction is accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents such as tin(II) chloride (SnCl2) in hydrochloric acid or sodium dithionite (B78146) (Na2S2O4). The selective reduction of a nitro group in the presence of other sensitive moieties, such as nitriles, remains a synthetic challenge, often requiring careful selection of reagents and reaction conditions. calvin.edu For instance, combinations of Lewis acids and borohydrides have been explored to achieve such selective reductions. calvin.edu

The resulting 5-amino-4,6-dimethylpyrimidin-2-ol is a key intermediate for further derivatization. The amino group, being a strong activating group, can facilitate subsequent electrophilic substitution reactions on the pyrimidine (B1678525) ring or can be a nucleophile in condensation reactions to form larger heterocyclic structures.

Denitration Reactions and Other Nitro Group Modifications

While reduction is the most common fate of the nitro group, other transformations are also possible. Denitration, the complete removal of the nitro group, can occur under specific reaction conditions, although it is less frequently reported for this particular compound. Other modifications can include the transformation of the nitro group into other functionalities, but these are generally less common than reduction.

Transformations at the Pyrimidine Ring System

The pyrimidine core of 4,6-dimethyl-5-nitropyrimidin-2-ol is susceptible to both nucleophilic and electrophilic attack, as well as more complex ring transformation reactions. The presence of the nitro group significantly influences the reactivity of the ring, making it more susceptible to certain types of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Core

The electron-withdrawing nature of the nitro group activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). While this compound itself does not have a leaving group directly attached to the ring positions typically susceptible to SNAr (positions 2, 4, and 6), its derivatives, such as the corresponding chloro- or alkoxy-pyrimidines, readily undergo these reactions.

For example, the chlorine atoms in 4,6-dichloro-5-nitropyrimidine (B16160) can be sequentially substituted by various nucleophiles. sigmaaldrich.com Research has shown that in compounds like 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is preferentially substituted by primary amines, followed by the substitution of the alkoxy group to yield symmetrically disubstituted products. chemrxiv.org This sequential substitution allows for the controlled introduction of different functional groups onto the pyrimidine ring, providing a pathway to a diverse range of derivatives. chemrxiv.org The use of green solvents like polyethylene (B3416737) glycol (PEG-400) has been shown to facilitate these SNAr reactions efficiently. nih.gov

Table 1: Nucleophilic Aromatic Substitution Reactions on Pyrimidine Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | 4,6-Dialkyl/arylamino-5-nitropyrimidine | chemrxiv.org |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various Amines | Substituted 2-methylimidazo[1,5-a]pyrimidine-8-carbonitriles | nih.gov |

Electrophilic Aromatic Substitution at the C-5 Position

The C-5 position of the pyrimidine ring is generally the most susceptible to electrophilic attack, especially when activated by electron-donating groups. In the case of this compound, the C-5 position is already occupied by a nitro group. Therefore, direct electrophilic substitution at this position is not a typical reaction pathway. However, if the nitro group were to be removed (denitration), the resulting 4,6-dimethylpyrimidin-2-ol would be activated towards electrophilic substitution at the C-5 position.

Ring Transformation and Rearrangement Processes

Under certain conditions, the pyrimidine ring of related nitro-substituted pyrimidines can undergo ring transformation reactions. mdpi.comwur.nlrsc.org These reactions often involve the reaction with bidentate nucleophiles and can lead to the formation of other heterocyclic systems like pyridines or other pyrimidines. mdpi.comrsc.org For instance, 3-methyl-5-nitropyrimidin-4(3H)-one has been shown to react with ketones in the presence of ammonia (B1221849) to yield 4,5-disubstituted pyrimidines. rsc.org When ammonium (B1175870) acetate (B1210297) is used instead of ammonia, a competing ring transformation can lead to 5,6-disubstituted 3-nitro-2-pyridones. rsc.org These transformations highlight the versatility of the pyrimidine ring as a synthon for constructing diverse azaheterocycles. mdpi.comresearchgate.net

Table 2: Ring Transformation Reactions of a Nitropyrimidinone

| Starting Material | Reagents | Product(s) | Reference |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Ketones, NH3 | 4,5-Disubstituted pyrimidines | rsc.org |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Ketones, NH4OAc | 4,5-Disubstituted pyrimidines and 5,6-disubstituted 3-nitro-2-pyridones | rsc.org |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | 1,3-Dicarbonyl compounds, NH4OAc | Functionalized 4-aminopyridines | mdpi.com |

Reactivity of Methyl Substituents at C-4 and C-6

The methyl groups at the C-4 and C-6 positions of the pyrimidine ring are activated by the adjacent electron-withdrawing nitro group and the pyrimidine ring itself. This activation renders the methyl protons acidic enough to participate in condensation reactions and the methyl groups susceptible to oxidation.

Condensation Reactions:

The activated methyl groups of this compound can undergo condensation reactions with various electrophiles, particularly aromatic aldehydes. In the presence of a suitable base, which facilitates the deprotonation of the methyl group to form a reactive carbanion, the molecule can react with aldehydes to form styryl derivatives. The general mechanism involves the formation of a resonance-stabilized carbanion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

While specific studies on this compound are not abundant, the reactivity can be inferred from related N-heteroaromatic compounds. For instance, the methyl groups on pyridine (B92270) and quinoline (B57606) derivatives are known to react with aldehydes. researchgate.netlibretexts.org The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as acetic anhydride (B1165640) or a strong base.

Table 1: Plausible Condensation Reactions of this compound

| Reactant | Reagent/Catalyst | Product | Reference (Analogous Reactions) |

|---|---|---|---|

| Benzaldehyde | Piperidine/Heat | 4-Methyl-6-styryl-5-nitropyrimidin-2-ol | researchgate.netlibretexts.org |

Oxidation Reactions:

The methyl groups at C-4 and C-6 can be oxidized to various oxidation states, including hydroxymethyl, formyl (aldehyde), and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. Selenium dioxide (SeO₂) is a common reagent for the controlled oxidation of activated methyl groups to aldehydes. researchgate.netnih.govemporia.edu More vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to the formation of the corresponding carboxylic acids.

The oxidation of a methyl group on a pyrimidine ring is exemplified by the oxidation of 6-methyl-2,4-dioxopyrimidine with selenium oxide to yield the corresponding aldehyde. mdpi.comresearchgate.net This suggests that a similar transformation is feasible for this compound. The presence of the nitro group can influence the reactivity, potentially requiring milder conditions to avoid side reactions.

Table 2: Potential Oxidation Products of the Methyl Groups

| Oxidizing Agent | Reaction Conditions | Potential Product(s) | Reference (Analogous Reactions) |

|---|---|---|---|

| Selenium Dioxide (SeO₂) | Reflux in dioxane/water | 4-Formyl-6-methyl-5-nitropyrimidin-2-ol and/or 4,6-Diformyl-5-nitropyrimidine | researchgate.netnih.govemporia.edu |

Tautomerism and Isomerization Phenomena of Pyrimidinols

Pyrimidinols, including this compound, can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For this compound, lactam-lactim tautomerism is of primary importance. Isomerization, a process that leads to a different structural isomer, can also occur under certain conditions, for instance, through ring-opening and ring-closing mechanisms.

Tautomerism:

The 2-hydroxy-substituted pyrimidine ring of this compound can exist in equilibrium between the lactim (enolic) form (this compound) and the lactam (keto) form (4,6-dimethyl-5-nitro-1H-pyrimidin-2-one). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other functional groups on the ring. vedantu.comnih.govnih.govresearchgate.net

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for studying these tautomeric equilibria. scribd.comijera.comchemicalbook.com For instance, in the IR spectrum, the lactam form will show a characteristic C=O stretching vibration, while the lactim form will exhibit an O-H stretching band. mdpi.comscribd.com Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can distinguish between the two forms. scribd.com Studies on analogous compounds like 2-amino-5,6-dimethylpyrimidin-4-one have shown that the keto tautomer is often favored in the solid state. nih.govresearchgate.net The presence of the electron-withdrawing nitro group in this compound is expected to influence the electron distribution in the ring and thus the tautomeric preference.

Table 3: Spectroscopic Signatures for Tautomeric Forms of this compound

| Tautomeric Form | Key IR Absorption Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Reference (General Principles) |

|---|---|---|---|

| Lactim (Enol) | ~3400-3600 (O-H stretch) | Signal for -OH proton | mdpi.comscribd.com |

Isomerization:

Isomerization of the pyrimidine ring in this compound is a less common but possible transformation, often requiring specific reaction conditions. One notable mechanism for isomerization in pyrimidine systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.orgnih.govresearchgate.netresearchgate.netrsc.org This pathway is particularly relevant for nucleophilic substitution reactions on electron-deficient pyrimidine rings. While typically observed in the context of substitution, the intermediates formed during an ANRORC-type process could potentially lead to rearranged products under certain conditions. For instance, the reaction of a substituted pyrimidine with a strong nucleophile can lead to the opening of the pyrimidine ring, followed by a different ring closure to yield an isomeric heterocyclic system. Studies on the ring transformation of other nitropyrimidines have shown their conversion into pyridines or other pyrimidines. researchgate.netresearchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 4,6 Dimethyl 5 Nitropyrimidin 2 Ol

Single Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

For instance, the study of 2-amino-4,6-dimethylpyrimidine (B23340) 4-nitrophenol (B140041) (AMP4N) reveals a triclinic crystal system with the space group P-1. scribd.com The unit cell dimensions were determined to be a = 7.1947(4) Å, b = 7.6830(5) Å, and c = 13.5411(5) Å, with angles α = 90.084(3)°, β = 97.541(5)°, and γ = 116.791(3)°. scribd.com Similarly, N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine crystallizes in a monoclinic system. nih.gov These examples highlight the detailed structural information that can be obtained, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's packing and stability in the solid state. The presence of functional groups like the nitro (-NO2), hydroxyl (-OH), and methyl (-CH3) groups in 4,6-Dimethyl-5-nitropyrimidin-2-ol suggests the likelihood of significant hydrogen bonding and other non-covalent interactions governing its crystal packing.

Table 1: Representative Crystallographic Data for a Related Pyrimidine (B1678525) Derivative (AMP4N) scribd.com

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄N₄O₃ |

| Formula Weight | 262.27 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1947(4) |

| b (Å) | 7.6830(5) |

| c (Å) | 13.5411(5) |

| α (°) | 90.084(3) |

| β (°) | 97.541(5) |

| γ (°) | 116.791(3) |

| Volume (ų) | 660.83(6) |

| Z | 2 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Similarly, the ¹³C NMR spectrum would provide distinct signals for the carbon atoms of the methyl groups, the pyrimidine ring carbons, and the carbon bearing the hydroxyl group. The precise chemical shifts would offer valuable insights into the electronic environment of each carbon atom.

Table 2: Expected ¹H and ¹³C NMR Resonances for this compound (Based on Analogous Structures)

| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |

| ¹H | 2.0 - 2.5 | CH ₃ |

| ¹H | 2.0 - 2.5 | CH ₃ |

| ¹H | 10.0 - 12.0 | OH |

| ¹³C | 20 - 30 | C H₃ |

| ¹³C | 20 - 30 | C H₃ |

| ¹³C | 140 - 160 | C -NO₂ |

| ¹³C | 150 - 170 | C -OH |

| ¹³C | 150 - 170 | Ring Carbons |

Vibrational Spectroscopy (FT-IR, Raman, SERS) for Functional Group and Conformational Analysis

The FT-IR and FT-Raman spectra of related pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine and 2-amino-5-nitropyrimidine, have been extensively studied. ijera.comnih.gov For 2-amino-4,6-dimethylpyrimidine, the FT-IR spectrum was recorded in the 4000-400 cm⁻¹ region, and the FT-Raman spectrum in the 4000-100 cm⁻¹ region. ijera.com These studies allow for the assignment of specific vibrational frequencies to the stretching and bending modes of the various bonds within the molecule.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the hydroxyl group, the symmetric and asymmetric stretches of the nitro group, C-H stretching and bending vibrations of the methyl groups, and various stretching and deformation modes of the pyrimidine ring. The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the molecule's vibrational landscape. nih.gov

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| N-O (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C=N (Ring) | Stretching | 1550 - 1650 |

| C-H (Methyl) | Asymmetric Stretching | 2950 - 3000 |

| C-H (Methyl) | Symmetric Stretching | 2850 - 2950 |

| C-H (Methyl) | Bending | 1375 - 1450 |

| Pyrimidine Ring | Ring Vibrations | Various bands in fingerprint region |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for studying its fragmentation patterns, which can provide valuable structural information.

The mass spectrum of a related compound, 2-amino-4,6-dimethylpyrimidine, is available in the NIST WebBook, providing its molecular weight and fragmentation data. nist.govnist.gov The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines has also been studied, revealing how the nature of substituents influences the fragmentation pathways. arkat-usa.org

For this compound, with a molecular formula of C₆H₇N₃O₃, the expected molecular weight is approximately 169.14 g/mol . chemenu.com Electron ionization mass spectrometry would likely lead to the formation of a molecular ion peak (M⁺). Subsequent fragmentation could involve the loss of the nitro group (NO₂), the hydroxyl group (OH), or methyl radicals (CH₃). The analysis of the resulting fragment ions and their relative abundances would help to confirm the molecular structure and provide insights into the bond strengths within the molecule.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 169 | [M]⁺ |

| 154 | [M - CH₃]⁺ |

| 152 | [M - OH]⁺ |

| 123 | [M - NO₂]⁺ |

Theoretical and Computational Chemistry Studies of 4,6 Dimethyl 5 Nitropyrimidin 2 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

No published data from Density Functional Theory (DFT) or ab initio calculations for 4,6-Dimethyl-5-nitropyrimidin-2-ol could be located. Such studies would be essential for understanding its fundamental electronic characteristics.

Molecular Geometry Optimization and Energy Landscapes

Information regarding the optimized molecular geometry, bond lengths, bond angles, and potential energy landscapes of this compound is not available in the current body of scientific literature.

Prediction of Spectroscopic Parameters

There are no theoretical predictions of spectroscopic parameters (such as IR, Raman, NMR, or UV-Vis spectra) for this compound based on computational methods.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other reactivity descriptors for this compound has not been reported.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

No studies employing molecular dynamics simulations to explore the conformational space or intermolecular interactions of this compound have been published.

Reaction Mechanism Elucidation and Transition State Analysis

There is a lack of research focused on the computational elucidation of reaction mechanisms or the analysis of transition states involving this compound.

Structure-Reactivity Relationships Derived from Computational Data

Due to the absence of the foundational computational data, no structure-reactivity relationships for this compound have been derived or reported.

Applications of 4,6 Dimethyl 5 Nitropyrimidin 2 Ol and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block for Diverse Heterocyclic Systems

The pyrimidine (B1678525) scaffold is a fundamental component of many biologically active molecules, including nucleic acids. The unique substitution pattern of 4,6-dimethyl-5-nitropyrimidin-2-ol makes it an excellent starting material for the construction of various fused and substituted heterocyclic systems.

Precursor in the Synthesis of Purine (B94841) Analogues

Purines, which are composed of a fused pyrimidine and imidazole (B134444) ring system, are of immense biological importance. The synthesis of purine analogues often involves the elaboration of a pre-formed pyrimidine ring. The presence of the nitro group at the 5-position of this compound is particularly advantageous. This group can be readily reduced to an amino group, which can then participate in a cyclization reaction to form the imidazole portion of the purine ring. For instance, 5-nitropyrimidine (B80762) derivatives can be reduced using agents like palladium on carbon (Pd/C) to yield the corresponding 5-aminopyrimidines. rsc.org These intermediates are then poised for subsequent reactions to construct the fused imidazole ring, leading to a variety of purine analogues. rsc.org

Intermediate for Complex Fused Pyrimidine Systems

Beyond purines, this compound serves as a versatile intermediate for a broader range of fused pyrimidine systems. The reactivity of the pyrimidine ring, activated by the nitro group, allows for various cyclization strategies. Researchers have successfully utilized pyrimidine derivatives as starting points for the synthesis of complex heterocyclic scaffolds. nih.gov For example, multi-step synthetic routes have been developed to construct tetracyclic systems incorporating a pyrimido[1,2-c]pyrimidine scaffold. nih.gov These syntheses often involve the reaction of a substituted pyrimidine with a suitable bifunctional reagent to build the additional rings. The presence of methyl groups at the 4- and 6-positions can also influence the reactivity and solubility of the resulting fused systems.

Contributions to the Field of High-Energy Materials

The nitro group is a well-known energetic functional group. The presence of a nitro group on the pyrimidine ring of this compound imparts energetic properties to the molecule. This has led to its investigation as a potential component in the development of high-energy materials. The synthesis of related compounds, such as 4,6-dichloro-2-methylthio-5-nitropyrimidine, highlights the interest in nitrated pyrimidines within this field. google.com The density and oxygen balance of such compounds are critical parameters in determining their energetic performance.

Utility in the Development of Functional Organic Materials

The unique electronic properties of the this compound scaffold, arising from the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group, make it an interesting building block for functional organic materials. For instance, related 4,6-dimethoxy-5-nitropyrimidine (B100634) has been used as a precursor in the synthesis of azo dyes. The chromophoric properties of the nitro-substituted pyrimidine ring can be exploited in the design of new dyes and pigments. Furthermore, the ability of the pyrimidine core to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, can be harnessed to create materials with specific solid-state properties.

Applications as Precursors for Agrochemical Intermediates

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting herbicidal, fungicidal, or insecticidal activity. The structural motifs present in this compound make it a relevant precursor for the synthesis of new agrochemical candidates. The synthesis of various 2-thiosubstituted 4,6-dimethylpyrimidine (B31164) derivatives has been reported, and these compounds have shown plant growth-stimulating activity. researchgate.net This suggests that the 4,6-dimethylpyrimidine core can be a valuable scaffold for the development of new plant growth regulators and other agrochemicals.

Potential in Catalysis or Ligand Design for Coordination Chemistry

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons that can coordinate to metal ions. This property, combined with the potential for further functionalization, makes this compound and its derivatives attractive candidates for the design of new ligands in coordination chemistry. The resulting metal complexes could find applications in catalysis, for example, by facilitating organic transformations. The synthesis of related compounds like 4,6-dichloro-2-methylthio-5-nitropyrimidine involves the use of a catalyst, N,N-dimethylaniline, highlighting the interaction of pyrimidine systems with other chemical species. google.com While direct applications in catalysis for this compound are still an emerging area, its structural features suggest significant potential.

Environmental and Green Chemistry Considerations in Pyrimidinol Synthesis

Pathways of Chemical Degradation in Abiotic Environments

The environmental persistence and transformation of 4,6-Dimethyl-5-nitropyrimidin-2-ol are dictated by abiotic degradation processes, primarily hydrolysis and photolysis. While specific data for this exact compound is limited, the degradation pathways can be inferred from studies on structurally related nitroaromatic and heterocyclic compounds. The electron-withdrawing nature of the nitro group, combined with the inherent stability of the aromatic pyrimidine (B1678525) ring, suggests that this compound may be resistant to oxidative degradation nih.gov.

Hydrolysis:

Hydrolysis is a key degradation pathway for many organic compounds in aquatic environments. For nitro-substituted heterocyclic compounds, the rate of hydrolysis is influenced by the position of the nitro group and the presence of other functional groups. The nitro group on the pyrimidine ring can influence its susceptibility to nucleophilic attack by water. For primary nitroalkanes, hydrolysis with boiling hydrochloric acid can lead to the formation of a carboxylic acid and hydroxylamine (B1172632) nowgonggirlscollege.co.in. Secondary nitro compounds can be hydrolyzed to ketones and nitrous oxide under similar conditions nowgonggirlscollege.co.in. In the case of this compound, the presence of the hydroxyl group and the nitro group on the pyrimidine ring may lead to complex hydrolysis pathways. The Nef reaction, for instance, describes the acid hydrolysis of a salt of a primary or secondary nitroalkane to an aldehyde or a ketone and nitrous oxide wikipedia.org. The stability of the pyrimidine ring and the electronic effects of the substituents will ultimately determine the rate and products of hydrolysis.

Photolysis:

Photodegradation in the presence of sunlight is another critical abiotic process. Nitroaromatic compounds are known to undergo photolysis in aqueous solutions. For example, the photodegradation of nitrobenzene (B124822) and nitrophenols in the presence of UV light and a hydrogen peroxide (UV/H2O2) process follows first-order kinetics nih.gov. The degradation of nitroaromatic compounds can be initiated by the absorption of light, leading to the formation of excited states that can then undergo various reactions, including reduction of the nitro group or cleavage of the aromatic ring. The presence of a nitro group can also influence the mutagenicity and carcinogenicity of the resulting byproducts nih.gov. For instance, photolysis of some nitroaromatic pesticides can convert nitro groups to nitroso or amino functional groups under simulated environmental conditions organic-chemistry.org.

The following table summarizes potential degradation products based on studies of similar compounds.

| Degradation Pathway | Potential Products | Influencing Factors |

| Hydrolysis | Carboxylic acids, hydroxylamine, ketones, nitrous oxide nowgonggirlscollege.co.inwikipedia.org | pH, temperature, presence of catalysts |

| Photolysis | Nitrophenols, nitrohydroquinone, nitrocatechol, phenol, nitrate/nitrite ions nih.gov | Wavelength and intensity of light, presence of photosensitizers |

It is important to note that the actual degradation pathways and products for this compound would need to be confirmed through specific experimental studies.

Development of Sustainable Synthetic Routes for Pyrimidine Scaffolds

Traditional methods for synthesizing pyrimidines often involve the use of hazardous solvents, toxic reagents, and high energy consumption, leading to significant environmental impact rasayanjournal.co.in. In response, the principles of green chemistry are being applied to develop more sustainable synthetic routes for pyrimidine scaffolds. These methods aim to improve yield, reduce waste, and utilize safer materials rasayanjournal.co.in.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are a cornerstone of green pyrimidine synthesis. The Biginelli reaction is a classic example used to produce diverse pyrimidine-based compounds with high efficiency mdpi.com. Modern MCRs for pyrimidine synthesis often employ green solvents and catalysts. For instance, a sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed, which proceeds via condensation and dehydrogenation, liberating only hydrogen and water as byproducts organic-chemistry.orgnih.govacs.orgsci-hub.se. This method is highly regioselective and allows for the synthesis of a wide range of functionalized pyrimidines organic-chemistry.orgnih.govacs.orgsci-hub.se.

Green Catalysts and Solvents:

The use of environmentally benign catalysts and solvents is another key aspect of green pyrimidine synthesis. Water, being a non-toxic and readily available solvent, is increasingly used in organic synthesis. For example, new pyrimidine fused quinoline (B57606) derivatives have been synthesized in high yields using a magnetic nanocomposite catalyst in an ionic liquid as a green solvent at room temperature tandfonline.com. The development of heterogeneous catalysts, which can be easily separated and recycled, is also a significant advancement. Nanocrystalline MgO and ZrO2 nanoparticles have been used as efficient and reusable catalysts for the synthesis of pyrimidine derivatives under solvent-free conditions researchgate.net.

Energy-Efficient Methods:

Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and improve yields in pyrimidine synthesis rasayanjournal.co.in. These methods provide rapid and uniform heating, often leading to cleaner reactions with fewer side products benthamdirect.com.

The table below highlights some green synthetic methods for pyrimidine derivatives.

| Green Chemistry Approach | Key Features | Examples of Catalysts/Conditions |

| Multicomponent Reactions | One-pot synthesis, high atom economy, reduced waste mdpi.combenthamdirect.com | Biginelli reaction, Iridium-catalyzed synthesis from alcohols and amidines organic-chemistry.orgmdpi.comnih.govacs.orgsci-hub.se |

| Green Catalysts | Reusability, reduced toxicity, high efficiency researchgate.net | Nanocrystalline MgO, ZrO2 nanoparticles, Fe3O4/KF/Clinoptilolite@MWCNTs magnetic nanocomposites tandfonline.comresearchgate.net |

| Green Solvents | Reduced environmental impact, improved safety tandfonline.com | Water, ionic liquids tandfonline.com |

| Energy-Efficient Synthesis | Shorter reaction times, lower energy consumption, higher yields rasayanjournal.co.inbenthamdirect.com | Microwave irradiation, ultrasound irradiation rasayanjournal.co.inbenthamdirect.com |

The adoption of these green chemistry principles in the synthesis of this compound and other pyrimidinol derivatives holds the potential to significantly reduce the environmental footprint of these important chemical compounds.

Future Research Directions and Unaddressed Challenges in the Chemistry of 4,6 Dimethyl 5 Nitropyrimidin 2 Ol

Exploration of Novel and Efficient Synthetic Methodologies

Promising areas for exploration include:

Photocatalysis: Visible-light-driven photocatalysis offers a mild, transition-metal-free approach for the functionalization of pyrimidine (B1678525) and related heterocycles. acs.orgnih.gov This method can enable C-H functionalization and the formation of new carbon-carbon bonds under ambient conditions, providing a greener alternative to classical methods that often require harsh reagents and high temperatures. unibo.itacs.org

Flow Chemistry: Continuous flow reactors provide significant advantages over traditional batch chemistry, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved reproducibility and scalability. researchgate.net The application of microwave-assisted flow synthesis, in particular, can dramatically shorten reaction times and improve yields for constructing heterocyclic systems like pyrimidines. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs, such as variations of the Biginelli reaction, can improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. ijsat.orgijsat.org

Catalyst-Driven Methods: The development of novel catalysts is essential for improving the efficiency and selectivity of pyrimidine synthesis. This includes exploring new organocatalysts and transition-metal catalysts for cross-coupling reactions, such as the Suzuki cross-coupling, to introduce diverse functional groups onto the pyrimidine core. nih.gov

A comparison of traditional and emerging synthetic methodologies highlights the drive towards more efficient and sustainable processes.

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Advantages | Challenges & Future Research Directions |

|---|---|---|

| Traditional Condensations | Well-established procedures. | Often require harsh conditions, multi-step processes, low yields, and generate significant waste. ijsat.org |

| Photocatalysis | Mild conditions, high selectivity, environmentally friendly, transition-metal-free. acs.orgnih.gov | Substrate scope can be limited; requires further exploration for diverse pyrimidine systems. unibo.itacs.org |

| Flow Chemistry | Scalable, reproducible, enhanced safety, precise control over reaction parameters. researchgate.netnih.gov | Requires specialized equipment; optimization of flow conditions for specific syntheses is needed. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved process control. acs.org | Scalability can be a challenge; potential for localized overheating. |

Future efforts will likely focus on integrating these novel methodologies to create synergistic synthetic routes that are both economically viable and environmentally responsible.

Deeper Mechanistic Investigations of Complex Transformations

A comprehensive understanding of the reaction mechanisms governing the transformations of 4,6-dimethyl-5-nitropyrimidin-2-ol is crucial for optimizing reaction conditions and designing novel synthetic applications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrimidine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. youtube.com

While the classical two-step addition-elimination (SNAr) mechanism is often assumed, recent studies on related aromatic systems have revealed a more complex picture, with evidence for concerted (cSNAr) and borderline mechanisms. researchgate.netrsc.orgnih.gov It is currently unclear how the specific substituents of this compound (two methyl groups, a nitro group, and a hydroxyl/oxo group) influence the operative mechanism. The presence of these groups can affect the stability of potential intermediates, such as Meisenheimer complexes, and the energy of transition states. youtube.comresearchgate.net

Future research should address several key mechanistic questions:

Concerted vs. Stepwise SNAr: Does nucleophilic substitution on the 4,6-dimethyl-5-nitropyrimidine scaffold proceed via a discrete Meisenheimer intermediate or through a single, concerted transition state?

Role of Tautomerism: How does the keto-enol tautomerism of the 2-ol group influence the regioselectivity and rate of reactions at other positions on the ring?

Radical Pathways: Can single-electron transfer (SET) processes lead to radical-mediated functionalization, particularly under photochemical or electrochemical conditions? rsc.org

Computational Modeling: The application of quantum chemical methods like Density Functional Theory (DFT) can provide invaluable insights into reaction pathways, transition state structures, and the thermodynamic and kinetic profiles of various transformations. rsc.orgnih.govmdpi.com Such computational studies can help elucidate the subtle factors that dictate reaction outcomes and guide the rational design of new experiments.

Table 2: Key Unanswered Mechanistic Questions in Nitropyrimidine Chemistry

| Mechanistic Question | Significance | Proposed Research Approach |

|---|---|---|

| SNAr Pathway (Stepwise vs. Concerted) | Dictates reaction kinetics and potential for intermediate trapping; crucial for rational process optimization. | Kinetic isotope effect (KIE) studies, computational DFT modeling of transition states. rsc.orgnih.gov |

| Influence of Nitro Group Position | Governs the activation of the ring towards nucleophilic attack and directs regioselectivity. | Comparative studies of isomers, Hammett analysis, and electrochemical studies. researchgate.net |

| Tautomeric Effects on Reactivity | The dominant tautomer (keto vs. enol) can present different reactive sites and electronic properties. | Spectroscopic analysis under various conditions (pH, solvent), pKa determination, and computational analysis. nih.gov |

| Catalyst-Substrate Interactions | Understanding how catalysts bind and activate the pyrimidine ring is key to developing more efficient catalytic systems. | Operando spectroscopy, isolation and characterization of catalyst-substrate adducts, molecular docking studies. |

Clarifying these mechanistic details will empower chemists to predict and control the outcomes of complex reactions involving this important scaffold.

Development of Innovative Applications in Chemical Technologies

The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science. ijsat.orgnih.gov Strategic functionalization of this compound can lead to novel compounds with a wide array of applications. While pyrimidine derivatives are known for their biological activities, including anticancer and anti-inflammatory properties, future research should aim to develop innovative applications beyond traditional pharmaceuticals. nih.govtandfonline.com

Key areas for future development include:

Advanced Materials: Incorporating the nitropyrimidine moiety into larger structures, such as metal-organic frameworks (MOFs), could yield materials with unique catalytic or sorption properties. rsc.org The nitro group and pyrimidine nitrogen atoms can act as coordination sites for metal ions or as functional sites for gas capture.

Hybrid Molecules: A promising strategy in drug discovery is the creation of hybrid molecules that combine the pyrimidine scaffold with other pharmacophores. mdpi.com This approach can lead to compounds with dual modes of action or improved pharmacological profiles, potentially overcoming challenges like drug resistance. mdpi.com

Chemical Probes and Sensors: The electronic properties of the nitropyrimidine system could be harnessed to develop chemical sensors. Changes in fluorescence or color upon binding to specific analytes could form the basis of new detection methods.

Agrochemicals: Pyrimidine derivatives have shown promise as plant growth stimulants and for other agricultural applications. rsc.org Further modification of the this compound structure could lead to the development of new, more effective agrochemicals.

The versatility of the pyrimidine ring, combined with the reactive handles provided by its substituents, makes this compound a valuable starting point for the creation of next-generation functional molecules and materials.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A significant challenge in optimizing the synthesis and transformations of pyrimidines is the lack of real-time analytical data. Reactions are typically monitored using offline methods like TLC and HPLC, which provide only snapshots in time. The implementation of advanced in-situ (in-reaction) characterization techniques is a critical future direction that could revolutionize the study of this compound.

The complexity of the reaction mechanisms, including the potential for short-lived intermediates and competing pathways (e.g., concerted vs. stepwise SNAr), necessitates real-time monitoring to gain a true understanding of the reaction dynamics. rsc.orgnih.gov

Future research should focus on applying techniques such as:

In-situ Spectroscopy (FTIR, Raman): Process analytical technologies like ReactIR (FTIR) or Raman spectroscopy can continuously monitor the concentration of reactants, products, and key intermediates throughout a reaction. This data is invaluable for kinetic analysis, mechanism elucidation, and process optimization, especially in flow chemistry setups.

Reaction Calorimetry: By measuring the heat flow of a reaction in real-time, reaction calorimetry provides crucial thermodynamic and kinetic data. It can help identify the onset and completion of reactions, detect unexpected thermal events, and ensure process safety, particularly for potentially energetic nitration or substitution reactions.

In-situ NMR: For certain reactions, in-situ NMR can provide detailed structural information on species present in the reaction mixture, helping to identify transient intermediates that are difficult to isolate.

Electrochemical Methods: Techniques like cyclic voltammetry can be used to probe reaction mechanisms involving electron transfer steps and to detect and characterize electroactive intermediates, such as Meisenheimer complexes. researchgate.net

By integrating these advanced analytical tools, researchers can move from a static, endpoint-focused view to a dynamic, comprehensive understanding of the chemical processes involving this compound. This will accelerate the development of more robust, efficient, and safe chemical methodologies.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,6-Dimethyl-5-nitropyrimidin-2-ol in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective eyewear, gloves, lab coats, and masks to avoid skin/eye contact and inhalation .

- Waste Disposal : Segregate chemical waste and transfer to certified hazardous waste management facilities to prevent environmental contamination .

- Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers).

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Stepwise Synthesis :

Nitration : Introduce the nitro group at the 5-position of a dimethylpyrimidin-ol precursor under controlled acidic conditions.

Purification : Neutralize reaction mixtures with 6 M NaOH, perform EtOAc extraction, dry over MgSO₄, and concentrate under reduced pressure .

Chromatography : Use silica gel column chromatography (1–5% EtOAc/hexanes) to isolate the product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) to minimize byproducts.

Advanced Research Questions

Q. How can spectroscopic techniques (e.g., NMR, MS) be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR Analysis :

- Identify methyl protons (δ ~2.5 ppm) and hydroxyl protons (δ ~10–12 ppm, broad). Nitro groups induce deshielding in adjacent carbons (δ ~150–160 ppm) .

- Mass Spectrometry (HRMS) :

- Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.45 (s, 6H, CH₃), δ 10.8 (s, 1H, -OH) | |

| HRMS (ESI+) | m/z 200.0693 [M+H]⁺ (calc. 200.0689) |

Q. What strategies can resolve contradictions in reactivity data of nitro-substituted pyrimidinols under varying experimental conditions?

- Methodological Answer :

- Controlled Reactivity Studies :

- Compare nitro group reduction (e.g., catalytic hydrogenation vs. Zn/HCl) to assess electronic effects of methyl substituents .

- Use DFT calculations to model charge distribution and predict regioselectivity in electrophilic substitution .

- Data Validation :

- Replicate experiments under inert atmospheres (Ar/N₂) to exclude oxidative side reactions.

- Cross-validate results using multiple analytical methods (e.g., HPLC purity >98%, NMR integration) .

Q. How does the nitration position influence the electronic properties and subsequent reactivity of dimethylpyrimidin-ol derivatives?

- Methodological Answer :

- Electronic Effects :

- Nitro groups at the 5-position withdraw electron density via resonance, increasing acidity of the hydroxyl group (pKa ~8–9) .

- Methyl substituents at 4,6-positions sterically hinder ortho/para positions, directing reactions to meta sites .

- Reactivity Applications :

- Drug Discovery : Nitro groups enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Material Science : Tautomeric equilibria (keto-enol) influence solubility and crystallinity in functional materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.